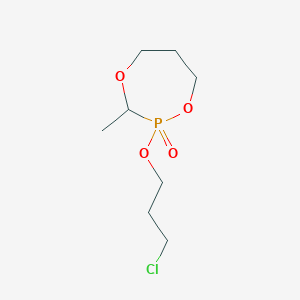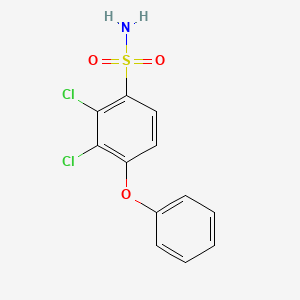![molecular formula C48H45N3O9 B14393435 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine CAS No. 88627-35-4](/img/structure/B14393435.png)
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its threefold substitution on the triazine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with 1,3-diphenoxypropan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris(4-bromophenyl)pyrimidine
- 2,4,6-Tri-tert-butylphenol
- Dicyclohexyl (2,4,6-triisopropylphenyl)phosphine
Uniqueness
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
88627-35-4 |
|---|---|
Molekularformel |
C48H45N3O9 |
Molekulargewicht |
807.9 g/mol |
IUPAC-Name |
2,4,6-tris(1,3-diphenoxypropan-2-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C48H45N3O9/c1-7-19-37(20-8-1)52-31-43(32-53-38-21-9-2-10-22-38)58-46-49-47(59-44(33-54-39-23-11-3-12-24-39)34-55-40-25-13-4-14-26-40)51-48(50-46)60-45(35-56-41-27-15-5-16-28-41)36-57-42-29-17-6-18-30-42/h1-30,43-45H,31-36H2 |
InChI-Schlüssel |
YRQFITVNEAGRNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)OC3=NC(=NC(=N3)OC(COC4=CC=CC=C4)COC5=CC=CC=C5)OC(COC6=CC=CC=C6)COC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


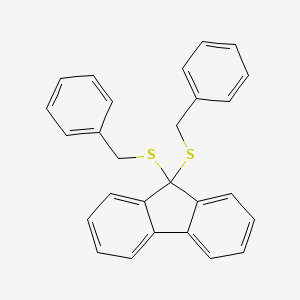
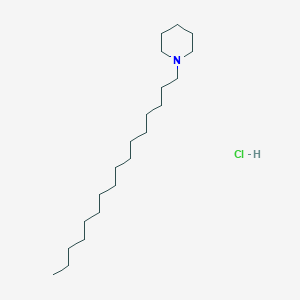
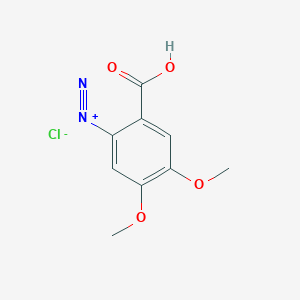
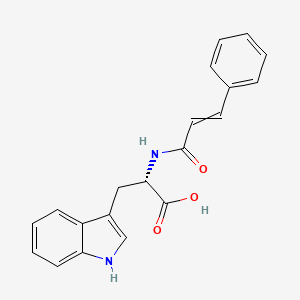
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
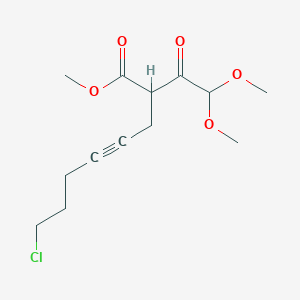
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
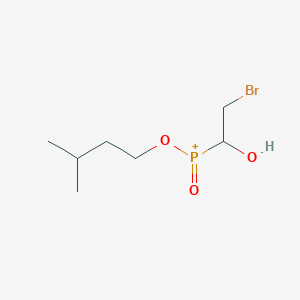
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)

